Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA
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Overview
Description
Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA is a peptide compound that serves as a substrate for detecting the activity and stability of various enzymes, particularly prolyl endopeptidase (PEP) and elastase . This compound is used extensively in biochemical assays due to its ability to release p-nitroaniline (pNA) upon enzymatic hydrolysis, which can be measured colorimetrically .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to streamline the coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA primarily undergoes hydrolysis reactions catalyzed by specific enzymes. These reactions include:
Hydrolysis: Enzymatic cleavage of the peptide bond, releasing p-nitroaniline (pNA).
Substitution: Potential substitution reactions involving the amino acid residues.
Common Reagents and Conditions
Buffers: HEPES buffer (pH 7.5) with NaCl and DMSO is often used to maintain optimal reaction conditions.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which can be detected colorimetrically .
Scientific Research Applications
Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA involves its hydrolysis by specific enzymes. The peptide bond is cleaved, releasing p-nitroaniline (pNA), which can be measured to determine enzyme activity. The molecular targets include prolyl endopeptidase and elastase, which play roles in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Ala-pNA: Another peptide substrate used to assay elastase activity.
Suc-Ala-Pro-pNA: Used to detect prolyl endopeptidase activity.
Uniqueness
Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA is unique due to its specific sequence, which allows it to serve as a substrate for multiple enzymes, providing versatility in biochemical assays .
Properties
IUPAC Name |
4-[[1-[[1-[2-[[3-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O9/c1-5-15(2)23(26(39)30-18-8-10-19(11-9-18)33(41)42)31-25(38)20-7-6-14-32(20)27(40)17(4)29-24(37)16(3)28-21(34)12-13-22(35)36/h8-11,15-17,20,23H,5-7,12-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,39)(H,31,38)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMRWZCVKXKVKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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